molecular formula C6H13ClSi B175306 1-Chloro-1-methylsilacyclohexane CAS No. 18148-37-3

1-Chloro-1-methylsilacyclohexane

Cat. No.: B175306
CAS No.: 18148-37-3
M. Wt: 148.7 g/mol
InChI Key: YMCHHEXSTGTRIZ-UHFFFAOYSA-N
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Description

1-Chloro-1-methylsilacyclohexane is a chemical compound with the molecular formula C6H13ClSi It is a member of the silacyclohexane family, characterized by a six-membered ring structure containing silicon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-methylsilacyclohexane can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with methyltrichlorosilane in the presence of a suitable catalyst . The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to achieve high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-methylsilacyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are typically employed.

Major Products Formed:

    Substitution: Products may include various silacyclohexane derivatives depending on the nucleophile used.

    Oxidation: Oxidized products can include silanol derivatives.

    Reduction: Reduced products may involve the formation of silane derivatives.

Scientific Research Applications

1-Chloro-1-methylsilacyclohexane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.

    Biology: The compound can be employed in studies involving enzyme kinetics and molecular interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-Chloro-1-methylsilacyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, forming carbocation intermediates that further react to yield various products

Comparison with Similar Compounds

  • 1-Chloro-1-methylsilacyclobutane
  • 1-Chloro-1-methylsilacyclopentane
  • 1-Chloro-1-methylsilacycloheptane

Comparison: 1-Chloro-1-methylsilacyclohexane is unique due to its six-membered ring structure, which imparts distinct chemical properties compared to its analogs with different ring sizes.

Properties

IUPAC Name

1-chloro-1-methylsilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClSi/c1-8(7)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCHHEXSTGTRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1-methylsilacyclohexane
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1-Chloro-1-methylsilacyclohexane
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Reactant of Route 5
1-Chloro-1-methylsilacyclohexane
Reactant of Route 6
1-Chloro-1-methylsilacyclohexane

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